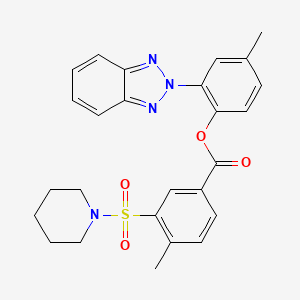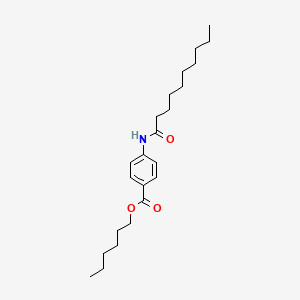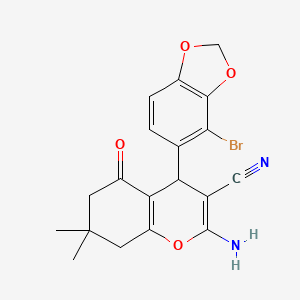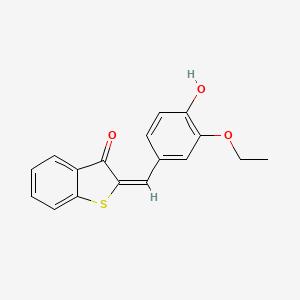![molecular formula C26H36N2O2 B15016907 3-methyl-N-[4-(undecylcarbamoyl)phenyl]benzamide](/img/structure/B15016907.png)
3-methyl-N-[4-(undecylcarbamoyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-[4-(undecylcarbamoyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by the presence of a benzamide core with a methyl group at the 3-position and an undecylcarbamoyl group attached to the phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(undecylcarbamoyl)phenyl]benzamide typically involves the following steps:
Preparation of 3-methylbenzoic acid: This can be achieved through the Friedel-Crafts acylation of toluene with acetyl chloride, followed by oxidation of the resulting 3-methylacetophenone.
Formation of 3-methylbenzoyl chloride: The 3-methylbenzoic acid is then converted to its corresponding acid chloride using thionyl chloride.
Amidation reaction: The 3-methylbenzoyl chloride is reacted with 4-(undecylcarbamoyl)aniline in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-methyl-N-[4-(undecylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methyl group at the 3-position can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid, and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-methylbenzoic acid derivatives.
Reduction: 3-methyl-N-[4-(undecylcarbamoyl)phenyl]benzylamine.
Substitution: Various substituted benzamides depending on the substituent introduced.
科学的研究の応用
3-methyl-N-[4-(undecylcarbamoyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-methyl-N-[4-(undecylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide .
- 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide .
- N-{4-Methyl-3-[(3-pyrimidin-4-ylpyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide .
Uniqueness
3-methyl-N-[4-(undecylcarbamoyl)phenyl]benzamide is unique due to its specific structural features, such as the undecylcarbamoyl group, which imparts distinct physicochemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C26H36N2O2 |
|---|---|
分子量 |
408.6 g/mol |
IUPAC名 |
3-methyl-N-[4-(undecylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C26H36N2O2/c1-3-4-5-6-7-8-9-10-11-19-27-25(29)22-15-17-24(18-16-22)28-26(30)23-14-12-13-21(2)20-23/h12-18,20H,3-11,19H2,1-2H3,(H,27,29)(H,28,30) |
InChIキー |
GTDQFHVHQXDDMM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B15016834.png)
![N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B15016840.png)
![N-(4-nitrophenyl)-4-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15016844.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl benzoate](/img/structure/B15016855.png)
![2,4-dibromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B15016862.png)
![2-{[3-(4-Fluorophenyl)-3-oxopropyl]sulfanyl}-4,6-di(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B15016867.png)
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B15016869.png)


![4-(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B15016877.png)
![N'-[(1E)-1-(4-ethylphenyl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B15016883.png)
![1-(4-Bromophenyl)-3-[(4-bromophenyl)amino]-3-(4-butoxyphenyl)propan-1-one](/img/structure/B15016886.png)


